molecular formula C15H17F2N5O5S2 B2696957 2,6-difluoro-N-(3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide CAS No. 2034428-28-7

2,6-difluoro-N-(3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide

Cat. No.: B2696957
CAS No.: 2034428-28-7
M. Wt: 449.45
InChI Key: LNTXMYIRUBEVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17F2N5O5S2 and its molecular weight is 449.45. The purity is usually 95%.
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Scientific Research Applications

Mn2+ Complexes with pH-Responsive Relaxivity

Sulfonamide groups have been incorporated into ligands to develop Mn2+ complexes with pH-dependent relaxivity, a feature that can be particularly useful in magnetic resonance imaging (MRI). These complexes exhibit a significant increase in relaxivity at physiologically relevant pH levels, indicating their potential as MRI contrast agents with enhanced sensitivity to pH changes. This application underscores the versatility of sulfonamide compounds in developing diagnostic tools (Uzal-Varela et al., 2020).

Carbonic Anhydrase Inhibition

A variety of sulfonamide compounds have been investigated for their ability to inhibit carbonic anhydrase (CA), an enzyme involved in many physiological processes including respiration and pH balance. Such inhibitors have applications in treating conditions like glaucoma, edema, and certain neurological disorders. Research has focused on developing sulfonamide inhibitors that are selective for specific CA isozymes, aiming to reduce side effects and increase therapeutic efficacy (Alafeefy et al., 2015).

Antimicrobial Activities

Sulfonamides incorporating triazole moieties have been synthesized and shown to possess significant antimicrobial properties. This includes activity against a range of bacterial pathogens, highlighting the potential of sulfonamide derivatives in developing new antibiotics to combat resistant bacterial strains (Wang et al., 2010).

Herbicide Development

Sulfonamide compounds have been explored for their herbicidal properties, with research focusing on developing selective post-emergence herbicides. The structural modification of sulfonamide moieties has led to compounds that are selective for certain crops, offering a targeted approach to weed management (Hamprecht et al., 1999).

Properties

IUPAC Name

2,6-difluoro-N-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O5S2/c1-21-9-18-20-15(21)28(24,25)10-7-22(8-10)13(23)5-6-19-29(26,27)14-11(16)3-2-4-12(14)17/h2-4,9-10,19H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTXMYIRUBEVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CCNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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